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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

SR-4835 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked
questions for researchers using SR-4835, a potent and selective dual inhibitor of CDK12 and
CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SR-4835?

Al: SR-4835 is a highly selective, ATP-competitive dual inhibitor of Cyclin-Dependent Kinase
12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role is to block the
kinase activity of these enzymes, which are critical for transcriptional regulation. Specifically,
CDK12 and CDK13 phosphorylate the C-terminal domain (CTD) of RNA polymerase I, a
process essential for transcription elongation and the expression of genes involved in the DNA
damage response (DDR).[1]

Beyond simple kinase inhibition, SR-4835 also functions as a "molecular glue."[3][4][5] It
induces the formation of a ternary complex between CDK12, its binding partner Cyclin K, and
the DDB1 E3 ubiquitin ligase.[3][4] This leads to the ubiquitination and subsequent proteasomal
degradation of Cyclin K.[3][4][5] This degradation of Cyclin K is a key contributor to the
cytotoxic effects of SR-4835.[3]

Q2: How selective is SR-4835? What are its known off-targets?
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A2: SR-4835 demonstrates high selectivity for CDK12 and CDK13. In a broad kinase panel
screen of over 450 kinases, SR-4835 showed minimal activity against other kinases at a
concentration of 10 uM.[1][6] However, some weak affinities have been identified. The table
below summarizes the known on-target and off-target binding affinities. SR-4835 has been
shown to have no affinity for BRD4 and does not inhibit PARP activity.[1][6]

Q3: What is the "molecular glue" activity of SR-48357

A3: The "molecular glue" activity of SR-4835 refers to its ability to induce the interaction
between two proteins that would not normally associate. In this case, SR-4835 promotes the
binding of the CDK12/Cyclin K complex to the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.
[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal
degradation of Cyclin K. This is a distinct mechanism from simple kinase inhibition and is a
significant contributor to the compound's cellular activity.[3] The benzimidazole side-chain of
SR-4835 has been identified as important for this molecular glue function.[4]

Troubleshooting Guide

Issue 1: Unexpectedly high or low cell sensitivity to SR-4835.

e Possible Cause 1: Misunderstood Mechanism of Action. The cytotoxicity of SR-4835 is not
solely due to CDK12/13 kinase inhibition but is significantly enhanced by its molecular glue
activity that leads to Cyclin K degradation.[3] Cell lines with inherent differences in the
expression or activity of the CUL4-RBX1-DDB1 ubiquitin ligase complex may exhibit varied
sensitivity.

e Troubleshooting Step 1: Verify Cyclin K Degradation.

o Protocol: Treat your cells with a range of SR-4835 concentrations for 2-6 hours. Harvest
cell lysates and perform a Western blot to assess Cyclin K protein levels. A decrease in
Cyclin K levels would confirm the molecular glue effect is active in your cell line.

o Expected Outcome: A dose-dependent decrease in Cyclin K protein levels.

o Possible Cause 2: Differences in DNA Damage Response (DDR) Pathway Dependency. SR-
4835's inhibition of CDK12/13 leads to the downregulation of DDR genes.[1] Cells that are
highly dependent on these pathways for survival may be more sensitive.
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e Troubleshooting Step 2: Assess DDR Gene Expression.

o Protocol: Treat cells with SR-4835 for 4-6 hours. Extract RNA and perform qRT-PCR for
key DDR genes (e.g., BRCAL, ATM, FANCI).

o Expected Outcome: A reduction in the mRNA levels of DDR genes.
Issue 2: Observing effects that are not consistent with CDK12/13 inhibition.

o Possible Cause: Potential Off-Target Effects. While highly selective, SR-4835 has weak
affinity for GSK3A and GSK3B.[6] At higher concentrations, inhibition of these kinases could
lead to unexpected phenotypes.

e Troubleshooting Step 1: Perform a Dose-Response Experiment.

o Protocol: Titrate SR-4835 from a low nanomolar to a high micromolar range in your assay.
Compare the concentration at which you observe the unexpected effect with the known
IC50 for CDK12/13.

o Expected Outcome: If the effect only occurs at concentrations significantly higher than the
IC50 for CDK12/13, it may be due to an off-target activity.

o Troubleshooting Step 2: Use a Structurally Different CDK12/13 Inhibitor.

o Protocol: Treat your cells with another CDK12/13 inhibitor that has a different chemical
scaffold (e.g., THZ531).

o Expected Outcome: If the unexpected phenotype is not replicated with a different inhibitor,
it is more likely to be a specific off-target effect of SR-4835. It is noteworthy that while both
SR-4835 and THZ531 inhibit CDK12, only SR-4835 has been shown to induce Cyclin K
degradation.[4]

Data and Protocols
Quantitative Data Summary
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Target Assay Type Value Reference
On-Target

CDK12 IC50 (ADP-glo) 99.0 + 10.5 nM [6]

CDK12 Kd (Binding) 98 nM [2][6]
CDK13 IC50 4.9 nM [2]
Off-Target

GSK3A Kd (Binding) 1.2 uM [6]

GSK3B Kd (Binding) 810 nM [6]

CDK6 Kd (Binding) 51uM [6]

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

¢ Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of
harvest.

o Treatment: The following day, treat cells with SR-4835 at desired concentrations (e.g., 0.05,
0.1, 0.2, 0.5, 1 uM) or a vehicle control (DMSO) for 2 hours.[4]

o Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Quantification: Determine protein concentration using a BCA assay.

o SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the
gel, and transfer proteins to a PVDF membrane.

o Immunoblotting: Block the membrane and probe with primary antibodies for Cyclin K and a
loading control (e.g., GAPDH, B-actin).

o Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent
substrate to visualize the bands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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